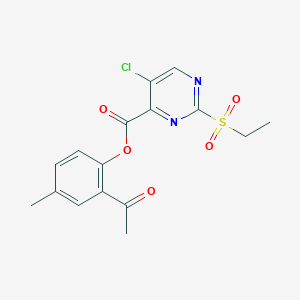
2-Acetyl-4-methylphenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-4-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is a complex organic compound with a molecular formula of C21H19ClN2O5S. This compound is notable for its unique structure, which combines acetyl, methylphenyl, chloro, ethanesulfonyl, and pyrimidine carboxylate groups. It is used in various scientific research applications due to its diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of 2-acetyl-4-methylphenol with 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-4-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-Acetyl-4-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-acetyl-4-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetyl-4-methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
- 2-Acetyl-4-methylphenyl 5-chloro-2-(fluorosulfonyl)pyrimidine-4-carboxylate
Uniqueness
2-Acetyl-4-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H15ClN2O5S |
|---|---|
Peso molecular |
382.8 g/mol |
Nombre IUPAC |
(2-acetyl-4-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C16H15ClN2O5S/c1-4-25(22,23)16-18-8-12(17)14(19-16)15(21)24-13-6-5-9(2)7-11(13)10(3)20/h5-8H,4H2,1-3H3 |
Clave InChI |
ORSQCXJFAYYKOM-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=C(C=C(C=C2)C)C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11303070.png)

![4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11303077.png)
![N-[4-(diethylamino)benzyl]-2-methyl-N-(pyridin-2-yl)benzamide](/img/structure/B11303085.png)
![2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11303089.png)
![3-ethyl-4-methyl-9-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11303093.png)
![2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11303098.png)
![2-[1-(4-fluorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11303108.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenylacetamide](/img/structure/B11303115.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11303117.png)
![2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-6-chloro-4H-chromen-4-one](/img/structure/B11303121.png)
![N-(1-phenylethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11303128.png)
![2-(2,4-dichlorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B11303137.png)
![4-(3-hydroxy-4-methoxyphenyl)-3,7,7-trimethyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11303139.png)
